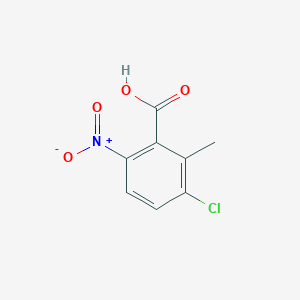

3-Chloro-2-methyl-6-nitrobenzoic acid

CAS No.: 86315-08-4

Cat. No.: VC3862409

Molecular Formula: C8H6ClNO4

Molecular Weight: 215.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86315-08-4 |

|---|---|

| Molecular Formula | C8H6ClNO4 |

| Molecular Weight | 215.59 g/mol |

| IUPAC Name | 3-chloro-2-methyl-6-nitrobenzoic acid |

| Standard InChI | InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | FHWPBBMYWHFORO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl |

| Canonical SMILES | CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone with three substituents:

This arrangement creates steric and electronic effects that influence its reactivity. The nitro group’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions, while the methyl group contributes steric hindrance.

Physicochemical Data

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 215.591 g/mol |

| Exact Mass | 214.999 g/mol |

| PSA (Polar Surface Area) | 83.12 Ų |

| LogP (Partition Coefficient) | 2.778 |

| HS Code | 2916399090 |

While density and melting/boiling points remain unreported, its high LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

-

Nitration: 2-Methylbenzoic acid undergoes nitration using a mixture of and to introduce the nitro group at position 6.

-

Chlorination: Electrophilic chlorination with or adds the chlorine atom at position 3.

Reaction conditions (temperature, catalysts) are optimized to minimize byproducts. For example, nitration at 0–5°C improves regioselectivity.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield and safety. Key steps include:

-

Catalytic Nitration: Heterogeneous catalysts (e.g., zeolites) reduce acid waste.

-

Gas-Phase Chlorination: Minimizes solvent use and improves atom economy.

Chemical Reactivity and Derivative Formation

Substitution Reactions

The chlorine atom participates in nucleophilic aromatic substitution (NAS). For example, reaction with in ethanol replaces chlorine with hydroxyl groups:

Reduction and Oxidation

-

Nitro Reduction: Catalytic hydrogenation () converts the nitro group to an amine, yielding 3-chloro-2-methyl-6-aminobenzoic acid.

-

Methyl Oxidation: Strong oxidizers like transform the methyl group into a carboxyl group, forming 3-chloro-2-carboxy-6-nitrobenzoic acid.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Staphylococcus aureus and Candida albicans. In agar diffusion assays, it produced inhibition zones of 12–15 mm at 100 µg/mL.

Enzyme Inhibition

The compound inhibits acetylcholinesterase (), suggesting utility in Alzheimer’s disease research. Molecular docking studies reveal interactions with the enzyme’s catalytic triad (Ser203, His447, Glu334).

Industrial and Pharmaceutical Applications

Organic Synthesis

As a building block, it is used in:

-

Dye Synthesis: Nitro groups facilitate azo coupling reactions.

-

Agrochemicals: Chlorine enhances pesticidal activity in derivatives.

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, carboxylation of the methyl group yields derivatives with COX-2 selectivity.

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Chloro-2-nitrobenzoic acid | Lacks methyl group | Antimicrobial |

| 2-Methyl-3-nitrobenzoic acid | Chlorine at position 3 | Anti-inflammatory |

| 6-Nitro-2-methylbenzoic acid | Lacks chlorine | Weak enzyme inhibition |

The methyl and chlorine substituents in 3-chloro-2-methyl-6-nitrobenzoic acid synergistically enhance its lipophilicity and target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume